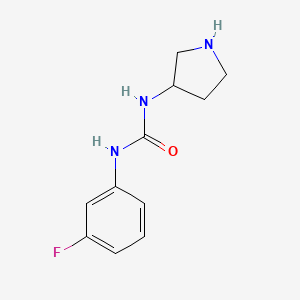

1-(3-Fluorophenyl)-3-(pyrrolidin-3-yl)urea

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C11H14FN3O |

|---|---|

Molecular Weight |

223.25 g/mol |

IUPAC Name |

1-(3-fluorophenyl)-3-pyrrolidin-3-ylurea |

InChI |

InChI=1S/C11H14FN3O/c12-8-2-1-3-9(6-8)14-11(16)15-10-4-5-13-7-10/h1-3,6,10,13H,4-5,7H2,(H2,14,15,16) |

InChI Key |

XWJNXIMUNBPJQL-UHFFFAOYSA-N |

Canonical SMILES |

C1CNCC1NC(=O)NC2=CC(=CC=C2)F |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Derivatization of 1 3 Fluorophenyl 3 Pyrrolidin 3 Yl Urea

Retrosynthetic Analysis of the 1-(3-Fluorophenyl)-3-(pyrrolidin-3-yl)urea Core Structure

A retrosynthetic analysis of this compound reveals two primary disconnection points around the central urea (B33335) moiety. The most logical disconnection is at the C-N bonds of the urea, leading to two key synthons: a 3-fluorophenyl isocyanate and 3-aminopyrrolidine (B1265635), or their respective synthetic equivalents.

Figure 1: Retrosynthetic Disconnection of this compound

This primary disconnection suggests a convergent synthesis approach where the two main fragments are prepared separately and then combined in a final step. The 3-fluorophenyl isocyanate can be sourced commercially or synthesized from 3-fluoroaniline (B1664137). The 3-aminopyrrolidine fragment, often used in a protected form, can be synthesized from various chiral or achiral precursors, such as L-aspartic acid or 3-hydroxypyrrolidine. A common strategy involves the use of a Boc (tert-butoxycarbonyl) protecting group on the pyrrolidine (B122466) nitrogen, which can be removed in the final step.

An alternative disconnection could involve a stepwise formation of the urea, for example, by reacting 3-fluoroaniline with a phosgene (B1210022) equivalent to form a carbamoyl (B1232498) chloride, which is then reacted with 3-aminopyrrolidine. However, the isocyanate-amine reaction is generally more direct and widely employed.

Established Synthetic Routes for this compound

The synthesis of this compound can be achieved through several established routes, which can be broadly categorized as convergent or linear strategies.

Convergent synthesis is the most common and efficient approach for preparing N,N'-disubstituted ureas. This strategy involves the synthesis of the two key fragments, the aryl isocyanate and the aminopyrrolidine, in separate reaction pathways, followed by their coupling.

A typical convergent synthesis would proceed as follows:

Preparation of the Aryl Isocyanate: 3-Fluorophenyl isocyanate is a commercially available reagent researchgate.net. Alternatively, it can be synthesized from 3-fluoroaniline by reaction with phosgene or a phosgene equivalent like triphosgene (B27547) or N,N'-carbonyldiimidazole (CDI) nih.govntnu.no. The use of triphosgene is often preferred due to its solid nature, which makes it easier to handle than gaseous phosgene.

Preparation of the Aminopyrrolidine Fragment: A protected form of 3-aminopyrrolidine is typically used. For instance, (R)- or (S)-1-Boc-3-aminopyrrolidine is a common starting material, which can be synthesized from the corresponding chiral 3-hydroxypyrrolidine or L-aspartic acid google.comnih.gov. The Boc group serves to protect the pyrrolidine nitrogen from participating in the urea formation and can be readily removed under acidic conditions after the urea has been formed.

Urea Formation: The protected aminopyrrolidine is reacted with 3-fluorophenyl isocyanate in an aprotic solvent such as dichloromethane (B109758) (DCM), tetrahydrofuran (B95107) (THF), or dimethylformamide (DMF) at room temperature. The reaction is typically clean and proceeds with high yield.

Deprotection: The final step involves the removal of the Boc protecting group from the pyrrolidine nitrogen using an acid such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in a suitable solvent like DCM or dioxane.

This convergent approach allows for the efficient and modular synthesis of a library of analogs by simply varying the aryl isocyanate or the aminopyrrolidine derivative.

While less common for this specific target, a linear synthesis approach could also be envisioned. A possible linear sequence might start with a protected pyrrolidine derivative, which is then functionalized in a stepwise manner to build the urea moiety.

For example, one could start with N-Boc-3-hydroxypyrrolidine. The hydroxyl group could be converted to an amine via a Mitsunobu reaction with a nitrogen source, followed by protection. Then, the urea formation could be carried out, and finally, the protecting groups would be removed. However, this approach is generally more step-intensive and less efficient than a convergent strategy.

Parallel synthesis techniques can be readily applied to the convergent route to generate a library of related compounds. By using a variety of substituted phenyl isocyanates and different aminopyrrolidine derivatives (e.g., with different stereochemistry or substitutions on the ring), a diverse set of ureas can be synthesized in parallel, which is a common strategy in drug discovery programs nih.gov.

Optimization of Synthetic Conditions for Enhanced Yield and Purity

The optimization of synthetic conditions is crucial for maximizing the yield and purity of the final product, especially for large-scale production. Key parameters that are often optimized include the choice of catalyst, reagents, solvent system, and temperature.

The urea formation step, the reaction between the isocyanate and the amine, generally does not require a catalyst as it is a facile reaction. However, in cases where one of the coupling partners is less reactive, a base catalyst such as triethylamine (B128534) (TEA) or diisopropylethylamine (DIPEA) can be employed to facilitate the reaction.

For the generation of the isocyanate from an aniline (B41778) using phosgene equivalents, the choice of the activating agent is critical. While triphosgene is a common choice, other reagents like CDI can also be used and may offer advantages in terms of safety and by-product profiles researchgate.net.

More recent developments in urea synthesis have explored catalytic methods that avoid the use of toxic phosgene and isocyanates altogether. For example, ruthenium-catalyzed carbonylation of amines using DMF as a carbon monoxide surrogate has been reported for the synthesis of urea derivatives nih.gov. Selenium-catalyzed oxidative carbonylation of amines with CO/O2 has also been described as an alternative route google.com.

The choice of solvent can significantly impact the reaction rate and the solubility of the reactants and products. For the urea formation step, aprotic solvents are preferred to avoid side reactions with the isocyanate.

| Solvent | Typical Temperature | Observations |

| Dichloromethane (DCM) | Room Temperature | Good solubility for many reactants, easy to remove. |

| Tetrahydrofuran (THF) | Room Temperature | Another common choice, good for a wide range of substrates. |

| Dimethylformamide (DMF) | Room Temperature to 50 °C | Higher boiling point, useful for less reactive partners. |

| Acetonitrile (ACN) | Room Temperature | Can be used, but reactivity should be monitored. |

The temperature profile for the reaction is also a key consideration. The urea formation is typically exothermic and is often run at room temperature or below to control the reaction rate and minimize the formation of by-products. In some cases, gentle heating may be required to drive the reaction to completion, particularly with less reactive starting materials. For instance, in the synthesis of some aryl urea derivatives, reactions are maintained at room temperature for several hours nih.gov. The deprotection step, particularly the removal of a Boc group, is usually carried out at room temperature.

Reaction Time and Work-up Procedure Adjustments

The synthesis of urea derivatives, such as this compound, often involves the reaction of an isocyanate with an amine. The efficiency of this reaction can be significantly influenced by the reaction time and the subsequent work-up procedure.

For instance, in the synthesis of a related urea compound, 1-(2-(1H-pyrrole-2-carbonyl)phenyl)-3-(4-methoxyphenyl)urea, the reaction time proved to be a critical parameter. mdpi.com Initially, a 15-minute reaction time following the addition of 4-methoxyaniline to the in-situ generated aryl isocyanate resulted in a moderate yield. mdpi.com However, by extending the reaction time to 3 hours, the yield of the final urea product was significantly improved. mdpi.com This suggests that the nucleophilicity of the amine component can dictate the required reaction duration for optimal conversion. Weaker nucleophiles, like aromatic amines, may necessitate longer reaction times to achieve high yields. mdpi.com

Work-up procedures for urea syntheses typically involve quenching the reaction, followed by extraction and purification. In one general procedure, after the reaction is complete, the mixture is poured into ice-cold water and acidified. mdpi.com The resulting solid product is then collected by filtration and purified, often by column chromatography, to isolate the desired urea derivative. mdpi.com In another example, after the reaction of an amine with an aryl isocyanate, the work-up involved pouring the reaction mixture onto crushed ice, acidifying with dilute HCl, and then extracting the aqueous layer with an organic solvent like ethyl acetate. mdpi.com The organic layer is subsequently washed with brine, dried over an anhydrous salt such as sodium sulfate (B86663), and concentrated under reduced pressure to yield the crude product, which is then purified. mdpi.com

The synthesis of ureas can also be a two-stage process. For example, the ammonolysis of propylene (B89431) carbonate to produce urea proceeds through the formation of an intermediate, 2-hydroxypropyl carbamate. davidpublisher.com The first stage, the formation of this intermediate, is significantly faster than the second stage, which is the subsequent ammonolysis to form urea. davidpublisher.com Understanding the kinetics of such multi-stage reactions is crucial for optimizing reaction times and isolating the desired product with minimal byproducts. davidpublisher.com

Enantioselective Synthesis of Chiral Pyrrolidine Moiety in this compound

The pyrrolidine ring in this compound contains a stereocenter, meaning the compound can exist as a pair of enantiomers. As the biological activity of chiral molecules is often stereospecific, the enantioselective synthesis of the pyrrolidine moiety is of paramount importance.

A prominent and highly effective method for the enantioselective synthesis of substituted pyrrolidines is the catalytic asymmetric 1,3-dipolar cycloaddition of azomethine ylides. mappingignorance.org This method is advantageous due to its atom-economical nature and its ability to create multiple stereocenters with high stereo- and regioselectivity. mappingignorance.org The development of various chiral metal catalysts and organocatalysts has been a key focus in optimizing this reaction. mappingignorance.org

For example, copper(I) and silver(I) catalysts have been shown to effectively control the stereochemical outcome of the 1,3-dipolar cycloaddition between azomethine ylides and vinylarenes, allowing for the selective formation of either the exo or endo adduct with high stereoselectivity. mappingignorance.org Computational studies have indicated that electronic effects within the dipolarophile can influence the reaction mechanism. mappingignorance.org

The general procedure for such a cycloaddition often involves the condensation of an aminoester hydrochloride with an aldehyde to form an iminoester. rsc.org This is typically done in the presence of a drying agent like magnesium sulfate and a base such as triethylamine in a suitable solvent like dichloromethane. rsc.org The resulting iminoester then participates in the cycloaddition reaction. The enantiomeric excess of the product is commonly determined using chiral high-performance liquid chromatography (HPLC). rsc.org

Synthesis of Analogs and Derivatives of this compound for Structure-Activity Relationship Studies

To explore and optimize the biological activity of this compound, a variety of analogs and derivatives are synthesized. These modifications are strategically designed to probe the structure-activity relationship (SAR), providing insights into how different structural features influence the compound's potency and other pharmacological properties.

Design Principles for Strategic Structural Modifications

The design of analogs is guided by established principles of medicinal chemistry. The goal is often to enhance target affinity, improve pharmacokinetic properties, or reduce off-target effects. For urea-based compounds, modifications typically focus on the three main components: the aromatic ring, the urea linker, and the second substituent (in this case, the pyrrolidine ring).

For instance, in the development of soluble epoxide hydrolase (sEH) inhibitors, a series of 1,3-disubstituted ureas containing a 2-fluorophenyl fragment were synthesized. nih.gov The rationale was that the fluorine atom could form an extra hydrogen bond with catalytic tyrosine residues in the enzyme's active site, thereby enhancing inhibitory potency. nih.gov This highlights a key design principle: leveraging specific interactions with the biological target.

Another design strategy involves isosteric replacement. For example, replacing a methylenedioxyphenyl group with a benzoxazole (B165842) group in certain urea derivatives led to compounds with interesting biological activities. researchgate.net

Introduction of Diverse Substituents on the Fluorophenyl Ring

Systematic modification of the fluorophenyl ring allows for the exploration of electronic and steric effects on activity. This can involve altering the position of the fluorine atom (e.g., from the 3-position to the 2- or 4-position) or introducing additional substituents.

A variety of substituted phenyl isocyanates are commercially available or can be synthesized, providing a straightforward route to a diverse range of analogs. For example, analogs such as 1-(2-fluorophenyl)-3-(pyrrolidin-3-yl)urea and 1-(4-fluorophenyl)-3-((1-phenylpyrrolidin-2-yl)methyl)urea (B2661368) have been reported. bldpharm.comnih.gov The synthesis of these analogs generally follows the standard procedure of reacting the appropriately substituted phenyl isocyanate with the desired pyrrolidine derivative.

The following table showcases some examples of fluorophenyl-urea derivatives, illustrating the types of modifications that can be made to the fluorophenyl ring.

| Compound Name | CAS Number | Molecular Formula |

| 1-(2-Fluorophenyl)-3-(pyrrolidin-3-yl)urea | 43604181 | C11H14FN3O |

| 1-(3-Fluorophenyl)-3-(3-pyridyl)urea | 97966-83-1 | C12H10FN3O |

| 1-(4-Fluorophenyl)-3-((1-phenylpyrrolidin-2-yl)methyl)urea | 1797083-87-4 | C18H20FN3O |

| 1-((Adamantan-1-yl)(phenyl)methyl)-3-(2-fluorophenyl)urea | N/A | C24H27FN2O |

| 1-((Adamantan-1-yl)(phenyl)methyl)-3-(3-fluorophenyl)urea | N/A | C24H27FN2O |

Data sourced from multiple references. bldpharm.comnih.govmdpi.comsigmaaldrich.com

Modifications at the Urea Linker Region

The urea linker itself can be modified to influence the compound's properties. This can include replacing the urea with a thiourea, a sulfonamide, or other bioisosteres. mdpi.comresearchgate.net Such modifications can alter the hydrogen bonding capacity, conformational flexibility, and metabolic stability of the molecule.

For example, a study on triazolopyridazine derivatives involved the synthesis of urea analogs using aryl isocyanates and a base like diisopropylethylamine. nih.gov In the same study, acetamide (B32628) and sulfonamide analogs were also prepared, demonstrating the feasibility of replacing the urea linker with other functional groups. nih.gov The synthesis of sulfonamides can be achieved by reacting an amine with a sulfonyl chloride in the presence of pyridine. mdpi.com

The synthesis of urea-containing peptides can be performed on a solid phase, which allows for the efficient construction of more complex molecules. nih.gov This involves the formation of an isocyanate intermediate on the resin, followed by reaction with an amine to form the urea bond. nih.gov

Substitutions and Transformations on the Pyrrolidine Ring

Modifications to the pyrrolidine ring are crucial for probing the SAR of this part of the molecule. This can involve introducing substituents at various positions on the ring or altering the ring size or heteroatoms.

For instance, N-alkylation of the pyrrolidine nitrogen can be achieved using standard alkylating agents. The synthesis of analogs with different substituents on the pyrrolidine ring allows for the exploration of how these changes affect binding to the biological target.

The synthesis of various pyrrolidine derivatives often starts from commercially available or readily accessible precursors. For example, 3-[1-(4-fluorophenyl)ethyl]pyrrolidine is a commercially available building block that could be used to synthesize analogs where the pyrrolidine ring is further substituted. sigmaaldrich.com

Advanced Synthetic Techniques Applied to Urea-Pyrrolidine Scaffolds

In recent years, advanced synthetic techniques have been developed to improve the efficiency, safety, and scalability of chemical syntheses. nih.gov These methods are particularly relevant for the production of complex molecules like those containing the urea-pyrrolidine scaffold. Key advancements include continuous flow chemistry and microwave-assisted synthesis, which offer significant advantages over traditional batch processing.

Continuous Flow Chemistry

Continuous flow synthesis has emerged as a powerful tool for the production of urea derivatives. acs.orgacs.org This technique involves pumping reagents through a network of tubes and reactors, allowing for precise control over reaction parameters such as temperature, pressure, and reaction time. For the synthesis of unsymmetrical ureas, a two-step continuous-flow process can be employed. acs.org In the first reactor, an amine can be reacted with a phosgene substitute to form an isocyanate intermediate. This intermediate is then directly channeled into a second reactor where it reacts with another amine to form the final urea product. acs.org

This methodology offers several benefits, including enhanced safety by minimizing the accumulation of hazardous intermediates, improved heat and mass transfer, and the potential for higher yields and purity. acs.orgacs.org The application of in-line analytical techniques, such as Fourier-transform infrared spectroscopy (FT-IR), allows for real-time monitoring of the reaction progress and optimization of conditions. acs.org A conceptual flow synthesis for a urea derivative is outlined in the table below.

Interactive Data Table: Conceptual Continuous Flow Synthesis of a Urea Derivative

| Step | Reagents | Reactor Type | Temperature (°C) | Residence Time | Outcome |

| 1 | Protected Amine, Phosgene Substitute, Base | Microreactor 1 | 25-80 | < 1 minute | Formation of Isocyanate Intermediate |

| 2 | Isocyanate Intermediate, Second Amine | Microreactor 2 | 25-60 | < 5 minutes | Formation of Unsymmetrical Urea |

This table illustrates a generalized continuous flow process for urea synthesis based on literature principles. acs.orgacs.org Specific conditions would need to be optimized for the synthesis of this compound.

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis has become a widely adopted technique for accelerating chemical reactions. nih.govscispace.com By using microwave irradiation to rapidly and uniformly heat the reaction mixture, this method can significantly reduce reaction times from hours to minutes and often leads to higher product yields. mdpi.comchemistryviews.org

In the context of urea-pyrrolidine scaffolds, microwave irradiation can be applied to various steps of the synthesis. For instance, the formation of the urea linkage from an amine and potassium cyanate (B1221674) can be achieved in as little as 15 minutes with good to excellent yields. chemistryviews.org This method is compatible with a wide range of functional groups. chemistryviews.org Similarly, the synthesis of pyrrolidine derivatives can be expedited using microwave heating. mdpi.comresearchgate.net For example, the N-alkylation of pyrrolidine rings and cycloaddition reactions to form the pyrrolidine core can be efficiently carried out under microwave conditions. mdpi.comresearchgate.net

The advantages of microwave-assisted synthesis include its speed, efficiency, and ability to drive reactions that may be sluggish under conventional heating. scispace.com This makes it a valuable tool for the rapid generation of libraries of compounds for drug discovery. nih.gov

Interactive Data Table: Comparison of Conventional vs. Microwave-Assisted Synthesis

| Reaction Type | Conventional Heating | Microwave-Assisted Synthesis | Reference |

| Urea Synthesis (from amine & KOCN) | Several hours | 15 minutes | chemistryviews.org |

| Pyrrolidine N-alkylation | 8 hours | 5 minutes | mdpi.com |

| Pyrrolidinone Synthesis | Longer reaction times | Shorter reaction times, higher yields | scispace.com |

This table provides a comparative overview of reaction times for relevant synthetic transformations, highlighting the acceleration achieved with microwave irradiation.

Molecular Design Principles and Structure Activity Relationship Sar Studies of 1 3 Fluorophenyl 3 Pyrrolidin 3 Yl Urea

Ligand Design Strategies and Molecular Scaffolding Considerations

The fundamental design of many potent sEH inhibitors is based on a pharmacophore model featuring a central hydrogen-bond-accepting moiety flanked by two lipophilic domains. The 1,3-disubstituted urea (B33335) scaffold has proven to be one of the most effective central pharmacophores for sEH inhibition. nih.gov This is because the urea group is exceptionally well-suited to mimic the transition state of the epoxide ring-opening reaction catalyzed by sEH. nih.gov

The design strategy involves positioning the urea core to form critical hydrogen bonds with key amino acid residues in the enzyme's catalytic pocket, specifically with two tyrosine residues (Tyr383 and Tyr466) and an aspartate residue (Asp337). nih.govnih.gov The flanking groups, in this case, a 3-fluorophenyl group and a pyrrolidin-3-yl group, are designed to occupy two distinct hydrophobic pockets or channels within the active site, thereby anchoring the inhibitor and enhancing its potency and selectivity. Early generations of urea-based sEH inhibitors often suffered from poor water solubility, which led to the incorporation of more polar or conformationally restricted groups, such as the pyrrolidine (B122466) ring, to improve pharmacokinetic properties without compromising inhibitory activity. nih.govnih.gov

Role of the Fluorine Atom and Phenyl Moiety in Molecular Recognition

The phenyl moiety of 1-(3-Fluorophenyl)-3-(pyrrolidin-3-yl)urea serves as a key lipophilic group that occupies one of the hydrophobic channels of the sEH active site. The strategic placement of a fluorine atom on this aromatic ring is a critical design element that can significantly influence the compound's properties.

The introduction of fluorine into a drug candidate can enhance metabolic stability, improve membrane permeation, and increase binding affinity. nih.gov In the context of sEH inhibitors, the fluorine atom's high electronegativity can modulate the electronic properties of the phenyl ring and lead to more favorable interactions with the target protein. nih.gov X-ray crystallography studies on similar fluorinated urea-based sEH inhibitors have revealed that the fluorine atom can form an additional hydrogen bond with catalytic tyrosine residues within the active site. nih.gov This extra interaction provides a tangible enhancement to the inhibitor's potency compared to its non-fluorinated counterparts. For instance, a 2-fluoro substituted urea was found to be four times more active than the unsubstituted phenyl urea analog, a testament to the particular properties of the C-F bond and its interactions. nih.gov

Significance of the Pyrrolidine Moiety in Ligand Binding and Selectivity

The pyrrolidine ring offers several advantages:

Improved Physicochemical Properties: The nitrogen atom in the pyrrolidine ring can act as a hydrogen bond donor or acceptor, which can enhance aqueous solubility and other important physicochemical properties compared to purely hydrophobic alkyl or cycloalkyl groups. pharmablock.com

Structural Scaffold for Modification: The pyrrolidine ring provides a rigid and defined scaffold. The nitrogen atom and the carbon atoms of the ring can be substituted to fine-tune the inhibitor's potency, selectivity, and pharmacokinetic profile. researchgate.net

Conformational Restriction: Introducing a conformationally restricted ring like pyrrolidine can improve metabolic stability and lead to more potent inhibition by locking the molecule into a more favorable binding conformation. researchgate.net

In various classes of enzyme inhibitors, the pyrrolidine scaffold has been shown to be crucial for achieving high potency and selectivity. frontiersin.org

Elucidation of Structure-Activity Relationships (SAR) of this compound Analogs

The optimization of this compound and its analogs relies heavily on systematic SAR studies, which explore how modifications to different parts of the molecule affect its biological activity.

The position and electronic nature of substituents on the phenyl ring are critical determinants of inhibitory potency. SAR studies on various urea-based inhibitors have shown that both the position (ortho, meta, para) and the electron-withdrawing or -donating nature of the substituent can dramatically alter IC₅₀ values.

For fluorophenyl ureas targeting sEH, the position of the fluorine atom is particularly important. While direct data for the 3-fluoro (meta) position in this specific pyrrolidine series is limited in the public literature, general principles from related series can be applied. For example, the potency of fluorophenyl ureas can vary significantly with substitution patterns. In one study, a 2-fluoro substituted analog demonstrated significantly higher potency than the unsubstituted version. nih.gov SAR studies on other inhibitor classes have also highlighted the importance of para-substitution with electron-withdrawing groups for optimal activity. nih.gov

| Compound | R1 (Phenyl Substitution) | R2 | Relative Potency (IC₅₀) | Reference |

|---|---|---|---|---|

| Analog A | H (Unsubstituted) | Adamantan-1-yl | 26.2 nM | nih.gov |

| Analog B | 2-Fluoro | Adamantan-1-yl | 6.2 nM | nih.gov |

| Analog C | 2-Hydroxy | Adamantan-1-yl | 231.0 nM | nih.gov |

This table illustrates that a 2-fluoro substitution can be over 4 times more potent than the unsubstituted analog, while a 2-hydroxy substitution is significantly less potent, highlighting the unique contribution of fluorine.

The pyrrolidin-3-yl group in the molecule introduces a chiral center. The stereochemistry (R vs. S configuration) at this position can have a profound impact on the inhibitor's biological activity. The three-dimensional arrangement of the pyrrolidine ring and its substituents determines how well it fits into the enzyme's active site.

It is a well-established principle in medicinal chemistry that the chirality of fragments can significantly affect inhibitory potency. nih.gov For example, in a study of racemic sEH inhibitors with a similar structural motif, separation of the enantiomers revealed that one isomer was 11-fold more potent than the other. nih.gov This difference arises because only one enantiomer can achieve the optimal orientation for binding and interaction with the specific amino acid residues in the chiral environment of the enzyme's active site. Therefore, the synthesis and evaluation of the individual (R)- and (S)-enantiomers of this compound would be a critical step in its development to identify the more active isomer.

The urea linker is not merely a spacer; its conformational preference is vital for potent enzyme inhibition. The urea functional group has a degree of conformational restriction due to resonance, but rotation around the C-N bonds is possible. nih.gov For 1,3-disubstituted ureas, a trans,trans conformation is generally preferred in both solution and the solid state. nih.govnih.gov

This trans,trans conformation is crucial as it correctly positions the urea's carbonyl oxygen and two N-H groups to act as hydrogen bond acceptors and donors, respectively. mdpi.comnih.gov This specific arrangement allows the urea moiety to form a tight network of hydrogen bonds with the catalytic triad (B1167595) (Asp333, Tyr383, Tyr466) in the sEH active site, effectively mimicking the enzyme's natural transition state and leading to potent, reversible inhibition. nih.govnih.gov Limiting the flexibility of the linker or forcing it into a different conformation, for instance by incorporating it into a cyclic system, has been shown to decrease activity, underscoring the importance of the preferred trans,trans geometry for potency. nih.gov

Rational Design Approaches for Modulating Target Selectivity of this compound

The rational design of selective inhibitors is a cornerstone of modern drug discovery, aiming to maximize therapeutic efficacy while minimizing off-target effects. For the compound this compound, strategies to modulate its target selectivity primarily revolve around modifications of its key structural components: the 3-fluorophenyl ring, the urea linker, and the pyrrolidine moiety. These modifications leverage established principles of medicinal chemistry to fine-tune the compound's interactions with its biological target(s).

The urea functional group is a critical pharmacophore, capable of forming multiple stable hydrogen bonds with protein targets, which is central to the biological activity of many urea derivatives. nih.gov The unique hydrogen bonding capabilities of ureas make them a vital functional group for drug-target interactions. researchgate.net The planarity of the urea moiety can be modulated to enhance target binding and improve pharmacokinetic properties. Introducing substituents on one of the urea nitrogens or at the ortho position of the N-aryl group can disrupt this planarity, influencing the compound's conformational preferences and, consequently, its binding affinity and selectivity.

The 3-fluorophenyl group plays a significant role in the molecule's interaction with the target protein, often fitting into a hydrophobic pocket. The fluorine atom, with its high electronegativity and small size, can form specific interactions, such as hydrogen bonds or dipole-dipole interactions, with the protein backbone or side chains, thereby influencing selectivity. nih.gov Modifications to this ring, such as altering the position of the fluorine atom or introducing other substituents, can significantly impact target binding. For instance, in a series of diaryl urea derivatives, the position and nature of substituents on the phenyl ring were found to be crucial for activity against various kinases. nih.gov

The pyrrolidine ring, a versatile scaffold in drug discovery, offers a three-dimensional element to the structure. researchgate.net Its non-planar, puckered nature allows for the exploration of three-dimensional space within a binding pocket, which can be exploited to achieve selectivity. researchgate.net The stereochemistry of the pyrrolidine ring is a critical factor; different stereoisomers can adopt distinct spatial orientations, leading to different binding modes and biological profiles. nih.govresearchgate.net Furthermore, substitutions on the pyrrolidine ring can introduce new interaction points or alter the compound's physicochemical properties, such as solubility and membrane permeability, which can indirectly affect target selectivity by influencing the compound's distribution and local concentration. For example, in a series of pyrrolidine-based inhibitors, modifications to the pyrrolidine ring led to significant changes in potency and selectivity. nih.gov

A common strategy to enhance target selectivity is scaffold hopping, where a core structural element is replaced with a bioisosteric equivalent. For this compound, the pyrrolidine ring could be replaced with other cyclic amines, such as piperidine (B6355638) or azetidine, to probe the size and shape of the binding pocket and identify more selective interactions. nih.gov Similarly, the 3-fluorophenyl group could be replaced by other aromatic or heteroaromatic rings to explore different binding interactions. nih.gov By systematically applying these rational design principles, medicinal chemists can develop analogs of this compound with improved target selectivity.

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. hufocw.org For derivatives of this compound, QSAR models can provide valuable insights into the structural features that govern their activity and guide the design of novel, more potent analogs.

The first step in developing a QSAR model is the selection and calculation of molecular descriptors. These descriptors are numerical representations of the chemical and physical properties of the molecules. For a series of this compound derivatives, a variety of descriptors would be calculated to capture the structural diversity within the set. These can be broadly categorized as:

1D Descriptors: These are the simplest descriptors and include counts of atoms, bonds, and molecular weight.

2D Descriptors: These are calculated from the 2D representation of the molecule and include topological indices (e.g., connectivity indices, kappa shape indices) and counts of specific chemical functional groups.

3D Descriptors: These are derived from the 3D conformation of the molecule and include descriptors related to the molecule's shape, size, and electronic properties, such as solvent-accessible surface area, molecular volume, and dipole moment.

Physicochemical Descriptors: These include properties like logP (lipophilicity), polar surface area (PSA), and the number of hydrogen bond donors and acceptors, which are crucial for drug-like properties.

A hypothetical set of molecular descriptors that could be relevant for a QSAR study of this compound derivatives is presented in Table 1.

| Descriptor Class | Descriptor Name | Description |

| Physicochemical | ALogP | Calculated logarithm of the octanol/water partition coefficient, a measure of lipophilicity. |

| Topological | TPSA | Topological Polar Surface Area, an indicator of a molecule's ability to permeate cell membranes. |

| 3D | Molecular Volume | The volume of the molecule in 3D space. |

| Electronic | Dipole Moment | A measure of the overall polarity of the molecule. |

| Constitutional | Rotatable Bonds | The number of bonds that allow free rotation, indicating molecular flexibility. |

| Topological | Kier Shape Index (Kappa 2) | A descriptor of molecular shape and flexibility. |

Table 1: Examples of Molecular Descriptors for QSAR Analysis. This table presents a selection of molecular descriptors that could be used in a QSAR study of this compound derivatives, categorized by their type and the property they represent.

Once the molecular descriptors are calculated, a QSAR model is developed using statistical methods to correlate these descriptors with the biological activity of the compounds. Multiple Linear Regression (MLR) is a common method used for this purpose, which generates a linear equation of the form:

Biological Activity = c₀ + c₁D₁ + c₂D₂ + ... + cₙDₙ

where D₁, D₂, ..., Dₙ are the molecular descriptors and c₁, c₂, ..., cₙ are their respective coefficients.

The statistical quality and robustness of the developed QSAR model must be rigorously validated. hufocw.org This involves both internal and external validation procedures.

Internal Validation: Techniques like leave-one-out cross-validation (q²) are used to assess the model's predictive power on the training set itself. A high q² value (typically > 0.5) indicates a robust model.

External Validation: The model's ability to predict the activity of new, unseen compounds is evaluated using an external test set. The predictive ability is often measured by the predictive r² (pred_r²).

A hypothetical QSAR model for a series of this compound derivatives might yield the following equation:

pIC₅₀ = 0.85 * ALogP - 0.02 * TPSA + 1.5 * (Dipole Moment) - 0.1 * (Rotatable Bonds) + 4.2

The statistical parameters for such a hypothetical model are presented in Table 2.

| Statistical Parameter | Value | Interpretation |

| r² (Correlation Coefficient) | 0.88 | A high value indicates a strong correlation between the descriptors and the biological activity in the training set. |

| q² (Cross-validated r²) | 0.75 | A good value suggesting the model is robust and not overfitted. |

| pred_r² (Predictive r²) | 0.82 | A high value indicating good predictive power on an external test set. |

| Standard Error of Estimate | 0.25 | A lower value indicates a better fit of the model to the data. |

| F-statistic | 45.6 | A high F-statistic indicates that the model is statistically significant. |

Table 2: Statistical Validation of a Hypothetical QSAR Model. This table shows plausible statistical parameters for a QSAR model of this compound derivatives, demonstrating a statistically robust and predictive model.

A well-validated QSAR model can be a powerful tool for predicting the biological activity of novel, yet-to-be-synthesized analogs of this compound. By calculating the molecular descriptors for a designed set of new compounds, their potential activity can be estimated using the QSAR equation. This allows for the prioritization of synthetic efforts towards compounds that are predicted to have the most promising activity.

For example, based on the hypothetical QSAR equation above, a medicinal chemist might design new analogs with higher ALogP and dipole moment values, and lower TPSA and number of rotatable bonds, to potentially increase their pIC₅₀. The predictive capabilities of the model can be visualized by plotting the predicted versus experimental activities for the test set compounds, where a good model will show a strong linear relationship.

Table 3 presents a hypothetical dataset of novel analogs of this compound with their predicted and hypothetical experimental pIC₅₀ values.

| Compound ID | Modification | Predicted pIC₅₀ | Hypothetical Experimental pIC₅₀ |

| Analog 1 | Replacement of 3-fluoro with 3-chloro | 7.2 | 7.1 |

| Analog 2 | N-methylation of pyrrolidine | 6.8 | 6.9 |

| Analog 3 | Introduction of a hydroxyl group on the pyrrolidine ring | 7.5 | 7.4 |

| Analog 4 | Replacement of pyrrolidine with piperidine | 6.5 | 6.6 |

Table 3: Predictive Capabilities of a Hypothetical QSAR Model for Novel Analogs. This table illustrates how a QSAR model can be used to predict the biological activity of new derivatives of this compound, guiding the selection of candidates for synthesis.

Mechanistic and Preclinical Pharmacological Investigations of 1 3 Fluorophenyl 3 Pyrrolidin 3 Yl Urea

Identification and Validation of Molecular Targets of 1-(3-Fluorophenyl)-3-(pyrrolidin-3-yl)urea

Extensive literature searches did not yield specific data on the molecular targets of this compound. Research on structurally related urea-containing compounds suggests a potential for various molecular interactions; however, direct evidence for this specific compound is not publicly available.

In Vitro Receptor Binding and Enzyme Inhibition Assays

No publicly available studies were identified that reported in vitro receptor binding affinities or enzyme inhibition constants for this compound. While research on other phenyl-urea derivatives has demonstrated activities such as urease inhibition, specific assays involving this compound have not been documented in the reviewed literature. core.ac.uknih.gov

Cell-Based Functional Assays and Reporter Gene Systems

Information regarding the effects of this compound in cell-based functional assays or reporter gene systems is not available in the public domain. Such assays are crucial for determining the cellular consequences of a compound's interaction with its molecular target, but no such studies have been published for this particular molecule.

Proteomic Approaches for Target Deconvolution and Pathway Analysis

There is no evidence in the available literature of proteomic studies being conducted to identify the molecular targets of this compound or to analyze its impact on cellular pathways.

Elucidation of the Molecular Mechanisms of Action of this compound

Due to the absence of identified molecular targets, the molecular mechanism of action for this compound remains uncharacterized.

Characterization of Receptor Agonism/Antagonism or Enzyme Inhibition Kinetics

No published data exists characterizing this compound as a receptor agonist or antagonist, nor are there any studies detailing its enzyme inhibition kinetics.

Modulation of Intracellular Signaling Pathways

There are no available research findings that describe the modulation of any intracellular signaling pathways by this compound. Studies on other urea (B33335) derivatives have shown engagement with pathways such as those involving p38 kinase and NF-κB, but this cannot be extrapolated to the specific compound without direct experimental evidence. nih.gov

Cellular Effects in Relevant Biological Systems

Comprehensive searches of available scientific literature and databases did not yield specific studies detailing the cellular effects of this compound. While research exists on various phenyl urea derivatives, the unique combination of the 3-fluorophenyl group and the pyrrolidin-3-yl moiety in this specific compound has not been the subject of published cellular investigations. Therefore, no data can be provided on its interactions with cellular targets, signaling pathways, or its impact on cellular functions such as proliferation, apoptosis, or inflammation in relevant biological systems.

Preclinical Efficacy Studies in Mechanistically Relevant Biological Models

Consistent with the lack of cellular data, there is no published information regarding preclinical efficacy studies of this compound. The subsequent sections are therefore presented to outline the standard methodologies that would be employed in such investigations, should this compound become a subject of future research.

Application in Disease-Specific Cell Culture Models

No studies have been identified that apply this compound to disease-specific cell culture models. In a hypothetical research scenario, the choice of cell lines would be dictated by the compound's suspected mechanism of action. For instance, if it were hypothesized to have anticancer properties, a panel of cancer cell lines relevant to a specific malignancy would be utilized. Key parameters to be assessed would include cytotoxicity, inhibition of cell growth, and induction of apoptosis.

Table 1: Hypothetical Data from a Disease-Specific Cell Culture Model

| Cell Line | Compound Concentration (µM) | % Inhibition of Cell Viability (Hypothetical) |

| Cancer Cell Line A | 1 | 15 |

| 10 | 55 | |

| 50 | 95 | |

| Normal Cell Line B | 1 | 2 |

| 10 | 8 | |

| 50 | 20 | |

| This table is for illustrative purposes only. No actual data exists for this compound. |

Ex Vivo Tissue Explant Studies for Functional Assessment

There are no records of ex vivo tissue explant studies being conducted with this compound. This technique, which involves treating freshly isolated patient or animal tissue with a compound, provides a bridge between in vitro and in vivo studies by maintaining the tissue architecture and cellular heterogeneity. Such studies could be used to assess the compound's effect on tissue-specific functions, for example, neurotransmitter release in brain slices or cytokine secretion from immune tissue.

Efficacy Assessment in In Vivo Animal Models of Disease

As no preclinical efficacy studies have been published, the in vivo effects of this compound remain unknown.

Selection and Characterization of Animal Models

The selection of an appropriate animal model would be contingent on the therapeutic area of interest. For example, if the compound were being investigated for neuroprotective effects, a transgenic mouse model of a neurodegenerative disease or a toxin-induced model of neuronal damage might be chosen. Characterization of the model would involve confirming the presence of the desired pathology and establishing baseline measurements of disease-related endpoints.

Experimental Design for Efficacy Evaluation

A typical experimental design for evaluating the in vivo efficacy of this compound would involve several key components. Animals would be randomly assigned to treatment and control groups. The treatment group would receive the compound, while the control group would receive a vehicle. The study would be blinded to minimize bias. Efficacy would be assessed by measuring predefined primary and secondary endpoints at specific time points throughout the study.

Table 2: Illustrative Experimental Design for an In Vivo Efficacy Study

| Group | Treatment | Number of Animals (Hypothetical) | Primary Endpoint (Hypothetical) | Secondary Endpoints (Hypothetical) |

| 1 | Vehicle Control | 10 | Tumor Volume | Body Weight, Biomarker Levels |

| 2 | This compound (Low Dose) | 10 | Tumor Volume | Body Weight, Biomarker Levels |

| 3 | This compound (High Dose) | 10 | Tumor Volume | Body Weight, Biomarker Levels |

| 4 | Positive Control | 10 | Tumor Volume | Body Weight, Biomarker Levels |

| This table is for illustrative purposes only. No actual data exists for this compound. |

Biomarker Identification and Quantification of Efficacy

The identification and quantification of biomarkers are crucial for assessing the therapeutic efficacy of this compound. As an inhibitor of soluble epoxide hydrolase (s-EH), its primary mechanism of action involves the stabilization of endogenous epoxy fatty acids (EpFAs), such as epoxyeicosatrienoic acids (EETs). Consequently, the most direct biomarkers of the compound's efficacy are the levels of s-EH-derived metabolites.

A primary method for quantifying efficacy is to measure the ratio of diols to epoxides for various fatty acids in plasma and urine. For instance, a significant increase in the ratio of EETs to their corresponding dihydroxyeicosatrienoic acids (DHETs) following administration of an s-EH inhibitor provides a clear indication of target engagement and inhibition. This can be achieved through sensitive analytical techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS) to accurately quantify these lipid mediators.

In addition to these direct mechanistic biomarkers, downstream markers of inflammation and end-organ damage can also serve as indicators of efficacy. Given that s-EH inhibition is associated with anti-inflammatory effects, monitoring levels of pro-inflammatory cytokines and other inflammatory markers can provide evidence of the compound's pharmacological activity. Furthermore, in disease models such as kidney injury, urinary biomarkers like kidney injury molecule-1 (KIM-1), neutrophil gelatinase-associated lipocalin (NGAL), and interleukin-18 (IL-18) can be quantified to assess the protective effects of this compound. nih.gov Changes in these biomarkers would reflect a reduction in tissue injury and inflammation, thereby providing a quantitative measure of the compound's therapeutic benefit.

Selectivity Profiling of this compound Against Potential Off-Targets

To ensure the safety and specificity of a drug candidate, it is essential to profile its activity against a panel of potential off-targets. For this compound, this involves screening the compound against a broad range of receptors, enzymes, and ion channels to identify any unintended interactions. This is particularly important as off-target activities can lead to undesirable side effects.

A standard approach for selectivity profiling is to test the compound in a battery of in vitro binding and functional assays. This typically includes a kinase panel, as many small molecule inhibitors can inadvertently inhibit various kinases. For instance, a comprehensive kinase panel, such as one screening against over 450 protein kinases, can reveal any potential for off-target kinase inhibition. nih.gov A high degree of selectivity for s-EH with minimal inhibition of other kinases and receptors is a desirable characteristic for a therapeutic candidate.

Furthermore, given the urea functional group in this compound, it is prudent to assess its interaction with other enzymes that may bind urea-containing compounds. While the primary target is s-EH, screening against other hydrolases and related enzymes would provide a more complete picture of its selectivity. The goal of this profiling is to demonstrate a wide therapeutic window, where the concentration required for s-EH inhibition is significantly lower than the concentrations that cause any off-target effects. This information is critical for predicting potential adverse drug reactions and for guiding further lead optimization efforts. researchgate.net

Principles of Preclinical Pharmacokinetics and Pharmacodynamics (PK/PD) Applied to this compound

The preclinical development of this compound necessitates a thorough understanding of its pharmacokinetic (PK) and pharmacodynamic (PD) properties. PK describes what the body does to the drug, encompassing absorption, distribution, metabolism, and excretion (ADME), while PD describes what the drug does to the body, which in this case is the inhibition of s-EH and its downstream effects.

In Silico and In Vitro Prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) Properties

In the early stages of drug discovery, in silico and in vitro methods are invaluable for predicting the ADME properties of a compound, thereby reducing the reliance on animal studies and accelerating the development process.

In Silico Prediction: Computational models can predict a range of physicochemical and pharmacokinetic properties for this compound. These models utilize the chemical structure of the compound to estimate properties such as solubility, lipophilicity (logP), and polar surface area (PSA). These parameters are crucial determinants of a drug's oral bioavailability and membrane permeability. For example, adherence to Lipinski's rule of five can be assessed to predict drug-likeness and potential for oral absorption. nih.gov Various software platforms can also predict potential metabolic sites on the molecule and its likelihood of being a substrate or inhibitor of key drug-metabolizing enzymes and transporters. jetir.orgresearchgate.net

In Vitro Prediction: A variety of in vitro assays are employed to experimentally determine ADME properties. The parallel artificial membrane permeability assay (PAMPA) can be used to assess the passive permeability of the compound across a lipid membrane, providing an initial indication of its absorption potential. Cell-based assays, such as those using Caco-2 cells, can provide more comprehensive information on both passive and active transport mechanisms across the intestinal epithelium.

Table 1: In Silico and In Vitro ADME Prediction Methods

| ADME Property | In Silico Method | In Vitro Assay | Information Gained |

|---|---|---|---|

| Absorption | Lipinski's Rule of Five, Calculated logP/logD | PAMPA, Caco-2 Permeability Assay | Prediction of oral bioavailability and intestinal permeability. |

| Distribution | QSAR models for plasma protein binding | Equilibrium Dialysis, Ultracentrifugation | Determination of the fraction of unbound drug available to exert its effect. |

| Metabolism | Metabolite prediction software | Liver Microsome Stability Assay, Hepatocyte Incubations | Identification of metabolic pathways and potential drug-drug interactions. |

| Excretion | Prediction of renal or biliary clearance pathways | Transporter assays (e.g., P-gp, BCRP) | Understanding the primary routes of elimination from the body. |

Preclinical Metabolic Stability and Plasma Protein Binding Studies

Metabolic Stability: The metabolic stability of this compound is a critical determinant of its half-life and dosing regimen. In vitro metabolic stability is typically assessed using liver microsomes or hepatocytes from different species, including humans. frontiersin.org By incubating the compound with these preparations and monitoring its disappearance over time, the intrinsic clearance can be determined. A compound with high metabolic stability will have a longer half-life, potentially allowing for less frequent dosing. Conversely, a compound that is rapidly metabolized may have a short duration of action. These studies can also help identify the major metabolites formed, which is important for understanding the complete disposition of the drug. nih.gov

Plasma Protein Binding: The extent to which a drug binds to plasma proteins, such as albumin and alpha-1-acid glycoprotein, significantly influences its distribution and availability to reach its target site. Only the unbound fraction of the drug is pharmacologically active. Plasma protein binding is typically measured using techniques like equilibrium dialysis, ultracentrifugation, or ultrafiltration. frontiersin.orgnih.gov High plasma protein binding can limit the free concentration of the drug, potentially affecting its efficacy. It is therefore essential to determine the unbound fraction of this compound to accurately interpret its PK/PD relationship.

Table 2: Preclinical Metabolic Stability and Plasma Protein Binding Data (Hypothetical)

| Parameter | Species | Value |

|---|---|---|

| Metabolic Stability (t½, min) | Human Liver Microsomes | > 60 |

| Metabolic Stability (t½, min) | Rat Liver Microsomes | 45 |

| Plasma Protein Binding (%) | Human | 95 |

| Plasma Protein Binding (%) | Rat | 92 |

Pharmacodynamic Biomarker Discovery and Validation

The discovery and validation of pharmacodynamic (PD) biomarkers are essential for demonstrating that this compound is engaging its target and eliciting the desired biological response in preclinical models.

As mentioned in section 4.3.3.3, the most direct PD biomarkers for an s-EH inhibitor are the plasma and tissue concentrations of its substrates (EpFAs) and products (the corresponding diols). A robust and validated analytical method, such as LC-MS/MS, is required to accurately measure the changes in the epoxide-to-diol ratio following drug administration. This ratio serves as a quantitative measure of target engagement and can be correlated with the dose and plasma concentration of the compound.

In addition to these mechanistic biomarkers, it is also important to investigate more functional or downstream biomarkers that are relevant to the intended therapeutic indication. For example, if the compound is being developed for an inflammatory condition, markers of inflammation such as cytokines or acute-phase proteins could be measured in response to treatment. nih.gov The validation of these biomarkers involves demonstrating that they are sensitive, specific, and reproducible in the context of the disease model and the drug's mechanism of action. This validation process is critical for the translation of these biomarkers to clinical studies.

Preclinical Formulation Development for In Vivo Studies

The development of a suitable formulation is a critical step to ensure adequate exposure of this compound in preclinical in vivo studies. The choice of formulation depends on the physicochemical properties of the compound, such as its solubility and stability, as well as the intended route of administration.

For early-stage in vivo studies, simple formulations such as solutions or suspensions are often used. If the compound has poor aqueous solubility, various formulation strategies can be employed to enhance its dissolution and absorption. These can include the use of co-solvents (e.g., polyethylene (B3416737) glycol, propylene (B89431) glycol), surfactants (e.g., Tween 80, Cremophor EL), or complexing agents (e.g., cyclodextrins). The goal is to develop a formulation that provides consistent and reproducible drug exposure, allowing for a reliable assessment of the compound's efficacy and safety in animal models.

The stability of the compound in the formulation must also be evaluated to ensure that it remains intact and active for the duration of the study. This includes assessing its chemical stability and ensuring that it does not precipitate out of solution. The development of a robust preclinical formulation is a key enabling step for advancing a compound through in vivo testing and ultimately to clinical development.

Computational and Theoretical Studies on 1 3 Fluorophenyl 3 Pyrrolidin 3 Yl Urea

Molecular Docking Simulations for Predicting Ligand-Target Interactions

Preparation of Protein Structures and Ligand Conformational Sampling

The initial and crucial step in molecular docking is the meticulous preparation of both the protein (receptor) and the ligand. The three-dimensional structure of the target protein is typically obtained from databases like the Protein Data Bank (PDB). youtube.comlibretexts.org The raw PDB file often contains non-essential components such as water molecules, co-factors, and ions from the crystallization process, which are generally removed. youtube.com Hydrogen atoms, which are often absent in crystallographic structures, must be added, and the protonation states of ionizable residues need to be assigned correctly, as they play a critical role in ligand binding. ucsf.eduomicstutorials.com

The ligand, 1-(3-Fluorophenyl)-3-(pyrrolidin-3-yl)urea, must also be prepared. This involves generating a 3D conformation of the molecule, assigning correct bond orders, and adding hydrogen atoms. ucsf.edu A significant aspect of ligand preparation is conformational sampling, which explores the different spatial arrangements of the atoms in the molecule. nih.govnih.gov Since the ligand is flexible, it can adopt various conformations, and identifying the bioactive conformation is key to a successful docking study. nih.govacs.org

| Step | Protein (Receptor) Preparation | Ligand (this compound) Preparation |

|---|---|---|

| 1 | Obtain 3D structure from PDB. youtube.com | Generate 2D or 3D structure. |

| 2 | Remove water molecules, ions, and co-factors. youtube.com | Add hydrogen atoms. ucsf.edu |

| 3 | Add hydrogen atoms and assign protonation states. ucsf.eduomicstutorials.com | Generate multiple low-energy conformations. nih.gov |

| 4 | Assign partial charges to atoms. | Assign partial charges (e.g., Gasteiger charges). |

| 5 | Define the binding site (grid box). omicstutorials.com | Define rotatable bonds. |

Application of Scoring Functions for Binding Affinity Estimation

Once the ligand conformations are docked into the protein's binding site, a scoring function is used to estimate the binding affinity. nih.govfrontiersin.org Scoring functions are mathematical models that approximate the binding free energy of the protein-ligand complex. researchgate.net A lower docking score generally indicates a more favorable binding interaction. iaanalysis.com There are several types of scoring functions, including force-field-based, empirical, and knowledge-based functions. h-its.org

For instance, a study on other urea (B33335) derivatives used the Surflex Docking Score, which is a popular empirical scoring function. nih.gov Such functions often consider terms for van der Waals interactions, electrostatic interactions, hydrogen bonds, and desolvation penalties. researchgate.net The choice of scoring function can significantly impact the docking results, and often, a consensus scoring approach, which combines the results of multiple scoring functions, is employed to improve the reliability of the predictions. iaanalysis.comnih.gov

| Scoring Function Type | Principle | Examples |

|---|---|---|

| Force-Field-Based | Calculates the sum of non-bonded (van der Waals and electrostatic) interaction energies. h-its.org | DOCK, GoldScore h-its.orgacs.org |

| Empirical | Uses regression analysis on a set of known protein-ligand complexes with experimental binding data. researchgate.net | ChemScore, Surflex-Score nih.govacs.org |

| Knowledge-Based | Derives potentials from statistical analysis of atom-atom contacts in a database of protein-ligand structures. | PMF, DrugScore h-its.orgacs.org |

Validation Strategies for Docking Results

The validation of docking protocols is a critical step to ensure the reliability of the predicted binding modes. stackexchange.comresearchgate.net A common validation method is to re-dock a co-crystallized ligand back into its protein's binding site. nih.govresearchgate.net If the docking program can reproduce the experimental binding pose with a low root-mean-square deviation (RMSD), typically less than 2.0 Å, the protocol is considered validated. researchgate.net

In the absence of a co-crystallized structure for this compound with a specific target, other validation strategies can be employed. One approach is to use a set of known active and inactive compounds (decoys) and assess whether the docking protocol can successfully distinguish between them, a process known as enrichment. nih.gov Another strategy involves using multiple different docking programs or scoring functions; if they produce consistent results, it increases the confidence in the predicted binding mode. stackexchange.com

Molecular Dynamics (MD) Simulations for Investigating Complex Stability and Conformational Dynamics

While molecular docking provides a static picture of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms and molecules over time. youtube.com This allows for the investigation of the stability of the docked complex and the conformational changes that may occur upon ligand binding. nih.gov

Setup of Simulation Systems and Force Field Selection

An MD simulation begins with the protein-ligand complex, often the best-ranked pose from a docking study, placed in a simulation box. github.iobioinformaticsreview.com This box is then filled with explicit water molecules to mimic the physiological environment, and counter-ions are added to neutralize the system. mdpi.com

A crucial component of setting up an MD simulation is the choice of a force field. A force field is a set of parameters that describes the potential energy of the system as a function of the atomic coordinates. nih.govwikipedia.org For biomolecular systems, force fields like AMBER and GROMACS are widely used. wikipedia.orgpubcompare.ai For small organic molecules like this compound, general force fields such as the General Amber Force Field (GAFF) are often employed. nih.govambermd.org The accuracy of the simulation is highly dependent on the quality of the force field parameters. chemrxiv.org

| Step | Description | Common Software/Tools |

|---|---|---|

| 1 | Start with the docked protein-ligand complex. | Output from docking software (e.g., AutoDock, Glide) |

| 2 | Choose a force field for the protein and ligand. nih.gov | AMBER, GROMACS, CHARMM github.iowikipedia.org |

| 3 | Generate topology and parameter files for the ligand. | Antechamber (for GAFF), CGenFF github.ionih.gov |

| 4 | Solvate the system with a water model (e.g., TIP3P). researchgate.net | GROMACS (gmx solvate), AMBER (tleap) irbbarcelona.org |

| 5 | Add ions to neutralize the system. irbbarcelona.org | GROMACS (gmx genion), AMBER (tleap) irbbarcelona.org |

| 6 | Perform energy minimization to remove steric clashes. igem.wiki | GROMACS (gmx mdrun), AMBER (sander) |

| 7 | Equilibrate the system (NVT and NPT ensembles). irbbarcelona.org | GROMACS (gmx mdrun), AMBER (sander) |

| 8 | Run the production MD simulation. | GROMACS (gmx mdrun), AMBER (pmemd) |

Analysis of Intermolecular Interactions and Conformational Changes

After running the MD simulation for a sufficient length of time (typically nanoseconds to microseconds), the resulting trajectory is analyzed to extract meaningful information. iaanalysis.comnih.gov This analysis can reveal the stability of the protein-ligand complex by monitoring the RMSD of the ligand and protein backbone over time. A stable complex will exhibit relatively small fluctuations in RMSD. acs.org

The analysis also focuses on the intermolecular interactions between this compound and the protein. This includes identifying persistent hydrogen bonds, hydrophobic contacts, and electrostatic interactions that contribute to the binding affinity. iaanalysis.com Furthermore, MD simulations can capture conformational changes in the protein upon ligand binding, providing insights into the mechanism of action. acs.orgmpg.de Techniques like Principal Component Analysis (PCA) can be used to identify large-scale collective motions in the protein. nih.gov

Free Energy Perturbation and Binding Energy Calculations

Free energy perturbation (FEP) and binding energy calculations are powerful computational tools used to predict the binding affinity of a ligand to its biological target. These methods are crucial in drug discovery for prioritizing compounds for synthesis and experimental testing.

A hypothetical binding energy calculation for a urea derivative is presented in Table 1. Such data helps in understanding the driving forces for binding and in optimizing the ligand structure for improved potency.

Table 1: Example of Binding Free Energy Components for a Urea-Based Inhibitor

| Energy Component | Value (kcal/mol) |

| Van der Waals Energy | -45.2 |

| Electrostatic Energy | -28.7 |

| Polar Solvation Energy | 35.5 |

| Nonpolar Solvation Energy | -5.1 |

| Total Binding Free Energy | -43.5 |

This table is illustrative and based on typical values found in computational studies of urea-based inhibitors.

FEP calculations offer a more rigorous approach to predict relative binding affinities between a series of related compounds. This method involves computationally "morphing" one molecule into another, allowing for a precise calculation of the change in free energy of binding. For derivatives of this compound, FEP could be used to predict how modifications to the fluorophenyl or pyrrolidine (B122466) rings would impact binding affinity, thereby guiding lead optimization.

Quantum Chemical Calculations for Elucidating Electronic Properties and Reactivity

Quantum chemical calculations provide detailed insights into the electronic structure of a molecule, which governs its reactivity and intermolecular interactions.

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for understanding the regions of a molecule that are prone to electrostatic interactions. researchgate.net For urea and its derivatives, the MEP typically shows a negative potential around the carbonyl oxygen, indicating its role as a hydrogen bond acceptor, and positive potentials around the N-H groups, highlighting their hydrogen bond donor capabilities. researchgate.netresearchgate.net The fluorine atom in the 3-fluorophenyl group would also contribute to the MEP, creating a region of negative potential. acs.org

Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for predicting a molecule's reactivity. researchgate.netresearchgate.net The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting ability. The HOMO-LUMO energy gap is an indicator of chemical stability. ajchem-a.com For this compound, the HOMO is likely to be localized on the electron-rich phenyl ring and urea moiety, while the LUMO may be distributed over the aromatic system. rsc.org

Table 2: Hypothetical Frontier Molecular Orbital Energies for a Phenylurea Derivative

| Molecular Orbital | Energy (eV) |

| HOMO | -6.8 |

| LUMO | -1.5 |

| HOMO-LUMO Gap | 5.3 |

This table is for illustrative purposes and represents typical values for similar aromatic urea compounds.

Quantum chemical calculations can also be used to predict sites of metabolic transformation. nih.gov The reactivity of different atoms in a molecule towards metabolic enzymes, such as cytochrome P450s, can be estimated by calculating parameters like the Fukui function, which indicates the propensity of a site to undergo nucleophilic or electrophilic attack. nih.gov For this compound, potential metabolic hotspots could include the phenyl ring (aromatic hydroxylation) and the pyrrolidine ring (N-dealkylation or oxidation). cambridgemedchemconsulting.com Computational tools like FAME and MetaSite are often used for such predictions. chemrxiv.org

De Novo Ligand Design and Virtual Screening Approaches Based on this compound Scaffold

The this compound scaffold can serve as a starting point for the discovery of new bioactive molecules through de novo design and virtual screening. nih.govresearchgate.net

De novo design algorithms can generate novel molecular structures that are complementary to a target's binding site, often using the core scaffold as a building block. frontiersin.orgresearchgate.net These methods explore vast chemical space to identify new compounds with potentially high binding affinity and desirable pharmacological properties. nih.gov

Virtual screening involves the computational screening of large compound libraries against a biological target. nih.govmdpi.com For the this compound scaffold, a library of related compounds could be generated and docked into the active site of a target protein. biorxiv.orgbiorxiv.org The docking scores and predicted binding modes would then be used to select a smaller subset of compounds for experimental validation.

In Silico ADME Prediction and Optimization Strategies

In silico prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is a critical component of modern drug discovery, helping to identify and eliminate compounds with unfavorable pharmacokinetic profiles at an early stage. biorxiv.orgnih.gov

The ability of a compound to cross the blood-brain barrier (BBB) is crucial for drugs targeting the central nervous system. Computational models are widely used to predict BBB permeability based on a molecule's physicochemical properties. acs.orgnih.govresearchgate.netmdpi.com Key descriptors influencing BBB permeation include lipophilicity (logP), molecular weight, polar surface area (PSA), and the number of hydrogen bond donors and acceptors. nih.gov

For this compound, its potential to cross the BBB would be assessed by calculating these descriptors and inputting them into established predictive models. The presence of the fluorophenyl group can enhance lipophilicity and potentially improve BBB penetration. nih.gov However, the urea and pyrrolidine moieties contribute to the polar surface area, which could limit permeability. Optimization strategies would involve modifying the structure to achieve a balance between these competing factors.

Table 3: Predicted Physicochemical Properties and BBB Permeation for a Hypothetical Phenylurea Compound

| Property | Predicted Value |

| Molecular Weight | < 500 g/mol |

| logP | 2.5 |

| Polar Surface Area | 75 Ų |

| Hydrogen Bond Donors | 2 |

| Hydrogen Bond Acceptors | 3 |

| Predicted BBB Permeation | Moderate |

This table presents a hypothetical in silico ADME profile based on general characteristics of similar compounds.

Prediction of Metabolic Pathways and Enzyme Interactions

The metabolic fate of a xenobiotic is a critical determinant of its efficacy and safety. In silico tools that simulate metabolic processes offer valuable predictions of how a compound like this compound might be transformed within the body. These predictions are typically based on extensive databases of known metabolic reactions and the substrate specificities of key enzyme families, particularly the Cytochrome P450 (CYP) superfamily. nih.govnih.gov

For this compound, several metabolic transformations can be anticipated based on its structural motifs. The pyrrolidine ring is a likely site for oxidation, potentially leading to the formation of hydroxylated metabolites or the opening of the ring. The fluorophenyl group may also undergo hydroxylation, a common metabolic pathway for aromatic rings. The urea linkage itself is generally more stable but can be subject to hydrolysis under certain enzymatic conditions.

Web-based platforms such as BioTransformer can predict potential metabolites by applying a series of biotransformation rules. nih.govbiotransformer.ca For this compound, predicted metabolic pathways would likely involve Phase I reactions, such as oxidation and hydroxylation, followed by Phase II conjugation reactions, where glucuronic acid or sulfate (B86663) groups are added to increase water solubility and facilitate excretion.

Table 1: Predicted Metabolic Pathways for this compound

| Predicted Pathway | Metabolic Reaction | Potential Metabolite Structure | Enzyme Family Involved |

| Aromatic Hydroxylation | Addition of a hydroxyl group to the fluorophenyl ring. | 1-(3-Fluoro-4-hydroxyphenyl)-3-(pyrrolidin-3-yl)urea | Cytochrome P450 (e.g., CYP2D6, CYP3A4) |

| Pyrrolidine Oxidation | Hydroxylation of the pyrrolidine ring. | 1-(3-Fluorophenyl)-3-(4-hydroxypyrrolidin-3-yl)urea | Cytochrome P450 |

| N-Dealkylation | Not a primary predicted route for this structure. | - | - |

| Urea Hydrolysis | Cleavage of the urea bond. | 3-Fluoroaniline (B1664137) and 3-aminopyrrolidine (B1265635) | Amidases/Hydrolases |

This table is generated based on established metabolic transformations of similar chemical moieties and the predictive capabilities of in silico tools. The specific metabolites and enzymes would require experimental validation.

Computational Assessment of Drug-Likeness and Lead-Likeness

The concepts of "drug-likeness" and "lead-likeness" are central to modern medicinal chemistry, providing a framework for assessing the suitability of a compound for development into an oral therapeutic. These assessments are often guided by a set of empirical rules, most notably Lipinski's Rule of Five, which relates physicochemical properties to oral bioavailability.

Computational tools like SwissADME provide rapid calculation of these properties from a molecule's structure, typically represented by its SMILES string (Simplified Molecular-Input Line-Entry System). nih.govswissadme.ch For this compound, these parameters can be readily predicted.

A molecule is generally considered "drug-like" if it adheres to the following criteria: a molecular weight (MW) of ≤ 500 g/mol , a calculated octanol-water partition coefficient (Log P) of ≤ 5, no more than 5 hydrogen bond donors (HBD), and no more than 10 hydrogen bond acceptors (HBA). "Lead-like" compounds are typically smaller and less lipophilic, representing a starting point for optimization.

Table 2: Predicted Physicochemical and Drug-Likeness Properties of this compound

| Property | Predicted Value | Lipinski's Rule of Five Compliance |

| Molecular Formula | C₁₁H₁₄FN₃O | - |

| Molecular Weight ( g/mol ) | 239.25 | Yes (≤ 500) |

| Log P (octanol/water) | 1.35 | Yes (≤ 5) |

| Hydrogen Bond Donors | 3 | Yes (≤ 5) |

| Hydrogen Bond Acceptors | 3 | Yes (≤ 10) |

| Molar Refractivity | 63.80 | - |

| Topological Polar Surface Area (TPSA) | 61.94 Ų | - |

Data generated using SwissADME web tool. These values indicate that this compound exhibits favorable drug-like properties according to Lipinski's rules.

Chemoinformatic Analysis of the Chemical Space of Urea-Pyrrolidine Derivatives

Chemoinformatics provides the tools to navigate and understand the vast "chemical space" of possible molecules. semanticscholar.org By analyzing databases of known compounds, it is possible to identify trends in structure-activity relationships (SAR) and to design novel molecules with desired properties. The chemical space of urea-pyrrolidine derivatives is of significant interest due to the prevalence of these motifs in bioactive compounds. nih.govresearchgate.net

The analysis of this chemical space involves the calculation of a wide range of molecular descriptors for each compound, including physicochemical properties, topological indices, and 3D shape descriptors. These descriptors can then be used to create multi-dimensional maps of the chemical space, allowing for the visualization of relationships between compounds and the identification of areas that are rich in biological activity.

Quantitative Structure-Activity Relationship (QSAR) studies are a key component of chemoinformatic analysis. nih.govmalariaworld.org By building mathematical models that correlate molecular descriptors with biological activity, QSAR can be used to predict the activity of novel compounds and to guide the design of more potent and selective molecules. For the urea-pyrrolidine class, QSAR models could be developed to predict affinity for a particular biological target or to optimize ADME properties. These studies often reveal that properties such as lipophilicity and the presence of specific functional groups are key drivers of activity. nih.govnih.gov